

LASSBio-1135: A Technical Guide to Its Anti-Inflammatory Mechanisms

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Compound of Interest		
Compound Name:	LASSBio-1135	
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Abstract

LASSBio-1135 is an imidazo[1,2-a]pyridine derivative demonstrating significant efficacy in preclinical models of inflammation and nociception. Initially presumed to be a weak cyclooxygenase-2 (COX-2) inhibitor, further investigation has revealed a multi-target mechanism of action. This document provides a detailed overview of LASSBio-1135's primary targets within inflammatory pathways, focusing on its dual antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its inhibition of Tumor Necrosis Factoralpha (TNF-α) production. We present collated quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways to offer a comprehensive technical resource for the scientific community.

Core Mechanism of Action: A Multi-Target Approach

LASSBio-1135 exerts its anti-inflammatory and analgesic effects through the modulation of at least two key signaling pathways.[1][2][3] Unlike single-target agents, its efficacy stems from the simultaneous inhibition of a critical pro-inflammatory cytokine and a key neuronal sensitization channel.

• Inhibition of TNF- α Production: **LASSBio-1135** significantly inhibits the release of TNF- α from immune cells.[1][2][3][4] This action is mediated by reducing the phosphorylation of p38



Mitogen-Activated Protein Kinase (MAPK), a critical enzyme in the signaling cascade for TNF-α synthesis.[1][2][3][4]

- TRPV1 Antagonism: The compound acts as a non-competitive antagonist of the TRPV1 channel.[1][2][3][4] TRPV1 is a nonselective cation channel on nociceptive neurons that is activated by various inflammatory stimuli, including heat and low pH, leading to the sensation of pain.[1][2]
- Weak COX-2 Inhibition: While it possesses some activity against COX-2, this is considered a
 weaker component of its overall mechanism.[2][3][4]

This dual mechanism allows **LASSBio-1135** to concurrently reduce the production of a key inflammatory mediator (TNF- α) and block a crucial downstream pain receptor (TRPV1), potentially offering a synergistic therapeutic effect.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative metrics for **LASSBio-1135**'s activity.

Table 1: In Vitro Activity of LASSBio-1135

Target/Assay	IC₅₀ Value	Cell/System Used	Notes
TNF-α Release Inhibition	546 nM[1][2][3][4] (also reported as 642 nM[1][2][4][5])	LPS-stimulated murine peritoneal macrophages	Inhibition achieved by reducing p38 MAPK phosphorylation.[1][2]
TRPV1 Antagonism	580 nM[1][2][3][4] (also reported as 588 nM[4])	TRPV1-expressing Xenopus oocytes	Blocks capsaicin- elicited currents in a non-competitive manner.[1][2][3][4]

Table 2: In Vivo Efficacy of LASSBio-1135

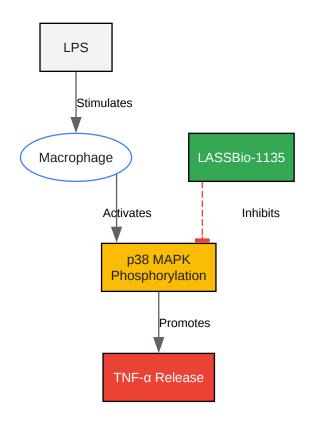


Model	Doses	Species	Key Findings
Carrageenan-Induced Thermal Hyperalgesia	10 μmol/kg & 100 μmol/kg (oral)	Mice/Rats	Markedly reduced thermal hyperalgesia, neutrophil recruitment, and local TNF-α production.[1][2][3][4] The 100 μmol/kg dose showed higher efficacy.[1][2]
Partial Sciatic Ligation (Neuropathic Pain)	100 μmol/kg (oral)	Mice/Rats	Effectively reversed thermal hyperalgesia and mechanical allodynia without causing hyperthermia. [1][2][3][4]

Signaling Pathways and Experimental Workflows TNF-α Signaling Pathway and LASSBio-1135 Intervention

LASSBio-1135 interferes with the intracellular signaling cascade that leads to TNF- α production in macrophages. By reducing the phosphorylation of p38 MAPK, it effectively dampens the synthesis and release of this potent pro-inflammatory cytokine.[1][2][3][4]





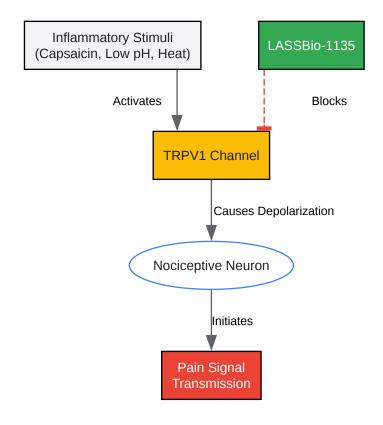
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Caption: **LASSBio-1135** inhibits TNF- α release by reducing p38 MAPK phosphorylation.

TRPV1 Antagonism in Nociception

In inflammatory conditions, mediators can sensitize TRPV1 channels on nociceptive neurons, lowering the threshold for pain signals. **LASSBio-1135** directly blocks this channel, preventing depolarization and the transmission of pain signals to the central nervous system.





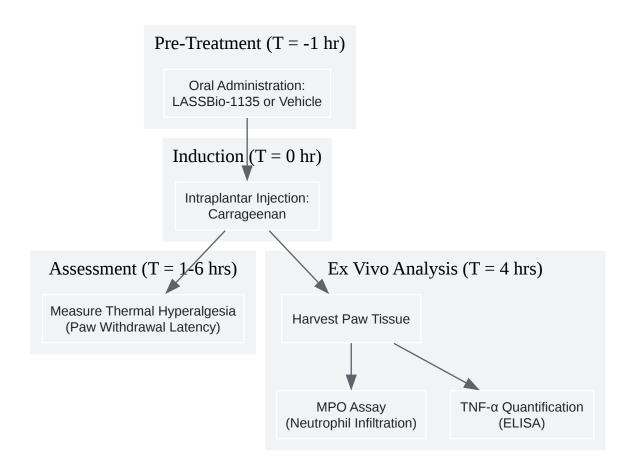
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Caption: **LASSBio-1135** blocks the TRPV1 channel on nociceptive neurons.

Experimental Workflow: Carrageenan-Induced Hyperalgesia Model

This workflow outlines the key steps in the in vivo model used to assess the anti-inflammatory and anti-hyperalgesic effects of **LASSBio-1135**.





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Caption: Workflow for the in vivo carrageenan-induced inflammation model.

Detailed Experimental Protocols In Vitro: TNF-α Production in Macrophages

- Cell Culture: Peritoneal macrophages are harvested from mice and cultured.
- Stimulation: Cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours to induce a potent inflammatory response and TNF-α production.[2]
- Treatment: LASSBio-1135 is co-incubated at various concentrations with the LPS-stimulated macrophages.
- Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.



Analysis: A concentration-response curve is generated to calculate the IC₅₀ value.[4]
 Western blotting for phosphorylated p38 MAPK can be used to confirm the mechanism of action.[4]

In Vitro: TRPV1 Antagonism Assay

- System:Xenopus laevis oocytes are injected with cRNA encoding for the rat TRPV1 channel.
 [2]
- Electrophysiology: Two-electrode voltage-clamp recordings are performed. Oocytes are challenged with a submaximal concentration of a TRPV1 agonist (e.g., 1 μM capsaicin) to elicit an inward current.[2]
- Treatment: The agonist is co-administered with LASSBio-1135 at various concentrations.
- Measurement: The inhibition of the agonist-elicited current is measured. The assay can also be performed using low pH (e.g., 5.5) as the agonist.[1][2][3][4]
- Analysis: The percentage of inhibition at each concentration is used to determine the IC₅₀
 value for TRPV1 antagonism.[4]

In Vivo: Carrageenan-Induced Thermal Hyperalgesia

- Animals: Mice or rats are used for this model.[2] All procedures must be approved by an appropriate ethics committee.[2]
- Pre-Treatment: Animals receive an oral dose of **LASSBio-1135** (e.g., 10 or 100 μmol/kg) or vehicle one hour prior to the inflammatory insult.[1][2]
- Induction: A solution of carrageenan is injected into the plantar surface of the hind paw to induce a localized acute inflammatory response.[1][2]
- Behavioral Testing: At various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source.[6] A reduction in latency indicates hyperalgesia.
- Tissue Analysis: At the end of the behavioral experiment (typically 4 hours postcarrageenan), animals are euthanized, and the inflamed paw tissue is collected.[1][2]



- Neutrophil Infiltration: Myeloperoxidase (MPO) activity assay is performed on tissue homogenates to quantify neutrophil recruitment.[1][2]
- TNF-α Levels: TNF-α protein levels in the tissue homogenates are measured by ELISA to assess local cytokine production.[4]
- Statistical Analysis: Data are typically analyzed using a Two-Way ANOVA followed by a post-hoc test (e.g., Bonferroni) to compare treatment groups to the vehicle control.[1][2][6]

Conclusion

LASSBio-1135 is a promising multi-target compound that addresses inflammatory pain through a dual mechanism involving the inhibition of TNF-α production via the p38 MAPK pathway and the direct antagonism of the TRPV1 pain receptor. The quantitative data demonstrate potent activity in the nanomolar range in vitro, which translates to significant efficacy in established in vivo models of inflammatory and neuropathic pain. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers investigating **LASSBio-1135** or similar multi-target anti-inflammatory agents.

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